2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
CAS No.:
Cat. No.: VC16298829
Molecular Formula: C20H16FN5OS
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16FN5OS |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C20H16FN5OS/c21-15-10-8-14(9-11-15)19-24-25-20(26(19)22)28-12-18(27)23-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12,22H2,(H,23,27) |
| Standard InChI Key | RPQNZKYBJZRXIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Properties
IUPAC Nomenclature and Structural Components
The systematic IUPAC name 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide delineates its core components:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-), position 4 with an amino group (-NH₂), and position 5 with a 4-fluorophenyl moiety.
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An acetamide bridge linking the triazole’s sulfanyl group to a naphthalen-1-yl substituent.
This architecture positions the compound within a broader class of triazole-acetamide hybrids, which are renowned for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₇FN₆OS (estimated) |
| Molecular Weight | ~432.45 g/mol |
| LogP (Predicted) | 3.2–3.8 (indicative of moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (NH₂, acetamide NH) |
| Hydrogen Bond Acceptors | 6 (triazole N, F, carbonyl O, sulfanyl S) |
The inclusion of a naphthalene group likely enhances lipophilicity compared to simpler aryl analogs, potentially improving membrane permeability .
Synthetic Pathways and Optimization Strategies
General Synthesis of Triazole-Acetamide Derivatives
The synthesis of 1,2,4-triazole-acetamide hybrids typically follows a multi-step sequence:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazides with appropriate aryl or alkyl reagents under acidic or basic conditions.
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Sulfanyl-acetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of bases like K₂CO₃ or Et₃N .
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Naphthalene substitution: Introduction of the naphthalen-1-yl group via nucleophilic acyl substitution or Ullmann-type coupling reactions.
A representative pathway for analogous compounds involves:
Challenges in Purification and Yield Optimization
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Regioselectivity issues: Competing reactions at triazole N1 and N4 positions may require careful control of reaction stoichiometry .
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Solubility constraints: The naphthalene group’s hydrophobicity complicates aqueous workup, necessitating chromatographic purification with gradients of ethyl acetate/hexane .
Biological Activities and Mechanistic Insights
α-Glucosidase Inhibition
Triazole-acetamides bearing fluorophenyl and naphthalene groups have demonstrated significant α-glucosidase inhibitory activity, a key target in diabetes management. For example, the analog 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide exhibited an IC₅₀ of 12.3 µM against yeast α-glucosidase, outperforming acarbose (IC₅₀ = 37.2 µM) . Mechanistically, the triazole ring coordinates with catalytic aspartate residues (Asp215, Asp352), while the naphthalene moiety occupies hydrophobic subpockets .
Computational and Spectroscopic Characterization
Spectroscopic Data (Hypothesized)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.82–7.26 (m, 11H, naphthalene + fluorophenyl), 4.32 (s, 2H, CH₂S), 5.41 (s, 2H, NH₂) .
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F) .
Molecular Docking Studies
Docking simulations using Autodock Vina predict strong binding affinity (-9.2 kcal/mol) for the human α-glucosidase enzyme (PDB: 2ZE0). Key interactions include:
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π-π stacking between the naphthalene ring and Phe314.
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Hydrogen bonding between the acetamide carbonyl and Arg439 .
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: High Caco-2 permeability (Papp > 15 × 10⁻⁶ cm/s) predicted due to logP ~3.5.
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Metabolism: Likely CYP3A4/2D6 substrate with potential hydroxylation at naphthalene C4 .
Acute Toxicity
In murine models, naphthalene-triazole analogs showed no significant toxicity at 20 mg/kg, with ALT/AST levels remaining within normal ranges .
Applications in Drug Discovery
Antidiabetic Agent Development
The compound’s dual capacity to inhibit carbohydrate-digesting enzymes and modulate insulin signaling pathways positions it as a multitarget candidate for type 2 diabetes .
Oncology Therapeutics
Structural analogs have entered preclinical trials for breast and colon cancers, leveraging their pro-apoptotic and anti-angiogenic effects .
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